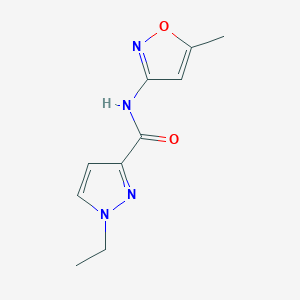![molecular formula C14H19BrClN3O B10965028 1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10965028.png)
1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenyl ring, a piperidine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chloroaniline and 2-(piperidin-1-yl)ethylamine.
Formation of Urea Linkage: The reaction between 4-bromo-2-chloroaniline and 2-(piperidin-1-yl)ethylamine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or triphosgene, leads to the formation of the urea linkage.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine moiety.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation or reduction may modify the piperidine ring.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a tool compound to study various biological pathways and mechanisms, especially those involving urea linkages and piperidine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, while the urea linkage may facilitate binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]urea: Similar structure but with a morpholine ring instead of piperidine.
1-(4-Bromo-2-chlorophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]urea: Contains a pyrrolidine ring instead of piperidine.
1-(4-Bromo-2-chlorophenyl)-3-[2-(azepan-1-yl)ethyl]urea: Features an azepane ring instead of piperidine.
Uniqueness
1-(4-Bromo-2-chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]urea is unique due to the specific combination of the bromine and chlorine-substituted phenyl ring with the piperidine moiety and urea linkage. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19BrClN3O |
|---|---|
Molecular Weight |
360.68 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(2-piperidin-1-ylethyl)urea |
InChI |
InChI=1S/C14H19BrClN3O/c15-11-4-5-13(12(16)10-11)18-14(20)17-6-9-19-7-2-1-3-8-19/h4-5,10H,1-3,6-9H2,(H2,17,18,20) |
InChI Key |
DSBLBEYDDUMBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964951.png)
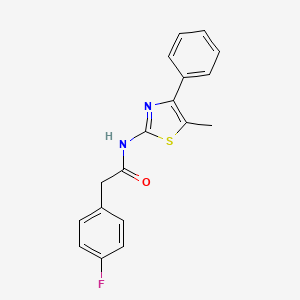
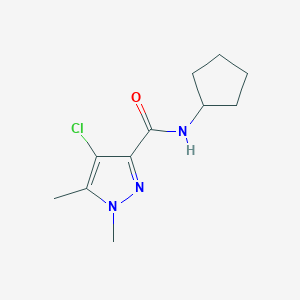
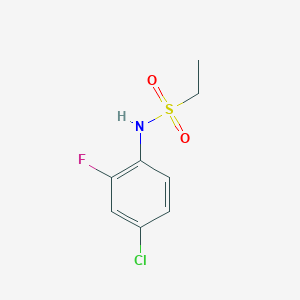

![propan-2-yl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B10964978.png)
![ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate](/img/structure/B10964980.png)
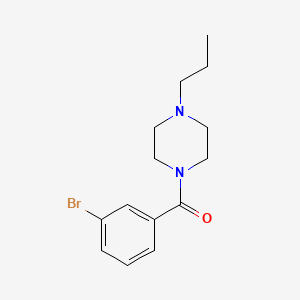
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10964994.png)
![1-(3-Fluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965003.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10965004.png)

